

ML347: A Comparative Analysis of its Cross-Reactivity with TGF-beta Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitor **ML347**'s cross-reactivity profile against various Transforming Growth Factor-beta (TGF-beta) receptors. The data presented is intended to assist researchers in evaluating the suitability of **ML347** for their specific experimental needs, offering a clear perspective on its selectivity.

Introduction to ML347 and the TGF-beta Superfamily

ML347, also known as LDN-193719, is a small molecule inhibitor that has gained attention for its potent activity against certain members of the TGF-beta superfamily of receptors. This superfamily plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The signaling is initiated by the binding of a ligand (such as TGF-beta or Bone Morphogenetic Proteins - BMPs) to a complex of Type I and Type II serine/threonine kinase receptors. The human kinome includes seven Type I receptors (termed Activin Receptor-Like Kinases, ALKs) and five Type II receptors. The specificity of the downstream cellular response is largely determined by the specific combination of Type I and Type II receptors involved.

Given the high degree of homology within the ATP-binding sites of these receptors, understanding the selectivity profile of an inhibitor like **ML347** is paramount for interpreting experimental results and for its potential therapeutic development. This guide focuses on the inhibitory activity of **ML347** against a panel of relevant TGF-beta receptors.



Quantitative Analysis of ML347 Cross-Reactivity

The inhibitory activity of **ML347** has been characterized against a range of TGF-beta Type I and Type II receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity. Lower IC50 values indicate higher potency.

| Receptor Target | Alternative Name | IC50 (nM) | Fold Selectivity (relative to ALK2) |
|-----------------|------------------|-----------|-------------------------------------|
| ALK1 | ACVRL1 | 46 | 1.4x |
| ALK2 | ACVR1 | 32 | 1x |
| ALK3 | BMPR1A | 10,800 | >337x |
| ALK4 | ACVR1B | >100,000 | >3125x |
| ALK5 | TGFBR1 | >100,000 | >3125x |
| ALK6 | BMPR1B | 9,830 | >307x |
| TGFBR2 | ΤβRΙΙ | >100,000 | >3125x |
| BMPR2 | - | >100,000 | >3125x |

Data sourced from the NIH Molecular Libraries Program Probe Report for ML347.

As the data clearly indicates, **ML347** is a potent inhibitor of ALK1 and ALK2, with IC50 values in the low nanomolar range.[1][2] In contrast, it exhibits significantly lower activity against other Type I receptors such as ALK3 and ALK6, with IC50 values in the micromolar range, demonstrating a selectivity of over 300-fold for ALK2 over these receptors.[3][4] Importantly, **ML347** shows negligible inhibition of the canonical TGF-beta receptor ALK5 (TGFBR1), as well as the Type II receptors TGFBR2 and BMPR2, at concentrations up to 100 μ M.[3] This high degree of selectivity makes **ML347** a valuable tool for specifically interrogating the roles of ALK1 and ALK2 in cellular signaling.

Signaling Pathways and Experimental Workflow



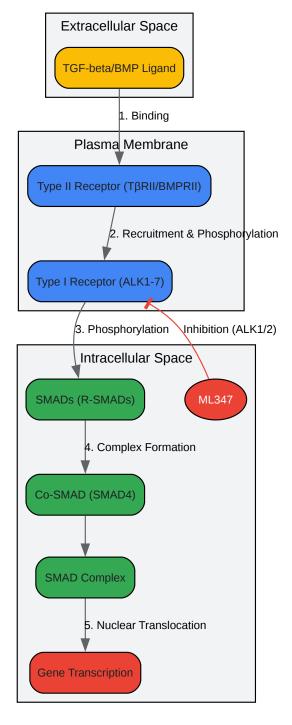




To visually represent the context of **ML347**'s activity, the following diagrams illustrate the simplified TGF-beta/BMP signaling pathway and the general experimental workflow used to determine inhibitor selectivity.



TGF-beta/BMP Signaling Pathway and ML347 Targets





Assay Preparation Panel of Purified Serial Dilution of ML347 Substrate & [33P]yATP TGF-beta Receptors Kinase Reaction Incubate Kinase, ML347, Substrate, and [33P]yATP Detection & Analysis Spot onto Filter Membrane & Wash Quantify ³³P Incorporation Generate Dose-Response Curves & Calculate IC50

Kinase Inhibitor Selectivity Profiling Workflow

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References







- 1. A high-throughput radiometric kinase assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. landing.reactionbiology.com [landing.reactionbiology.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
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